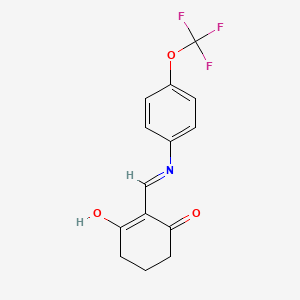
2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione” is a complex organic molecule. It contains a total of 34 bonds, including 22 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 aliphatic ketones, 1 aromatic secondary amine, and 1 aromatic ether .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the literature. For instance, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a trifluoromethoxyphenyl group attached to a cyclohexane-1,3-dione ring via an amino methylene bridge . The trifluoromethoxy group is electron-withdrawing, which can influence the electronic properties of the entire molecule .科学的研究の応用
Synthesis of Organic and Heterocyclic Compounds
A simple synthesis route for compounds closely related to the specified chemical structure, demonstrating their role as highly functionalized reactive intermediates for the creation of organic and heterocyclic compounds containing a trifluoromethyl group, is outlined. This process showcases the compound's utility in expanding the toolkit for synthetic chemistry, particularly in enhancing the structural diversity and functional capacity of new molecules with potential biological and pharmacological activities (Fadeyi & Okoro, 2008).
Role in Antimicrobial Activity
Research into derivatives of cyclohexane-1,3-dione structures has demonstrated significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. A study highlights the synthesis of compounds displaying interesting antimicrobial activity against a spectrum of Gram-positive, Gram-negative bacteria, and fungi. This research underscores the compound's potential as a scaffold for designing new antimicrobial compounds with improved efficacy and spectrum of activity (Ghorab, Soliman, Alsaid, & Askar, 2017).
Versatile Precursor for Bioactive Molecules
Cyclohexane-1,3-dione derivatives, closely related to the compound , serve as key structural precursors for a plethora of synthetically significant compounds. These compounds exhibit a diverse range of biological activities, such as anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, and anti-cancer properties. The versatility of cyclohexane-1,3-dione derivatives in chemistry is attributed to their highly active methylene moiety and active di-carbonyl groups, making them invaluable in the synthesis of bioactive molecules and natural products (Sharma, Kumar, & Das, 2021).
Innovative Synthesis Methodologies
Recent studies have developed innovative methodologies for constructing six-membered oxygen heterocycles from cyclohexan-1,3-diones, demonstrating the compound's role in synthesizing natural products and valuable bioactive molecules. These heterocycles are crucial for developing pharmaceuticals with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. The research presents a detailed survey on newly developed methods essential for constructing six-membered oxygen heterocycles, highlighting the compound's contribution to advancing synthetic organic chemistry and drug development (Sharma, Kumar, & Das, 2020).
特性
IUPAC Name |
3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)21-10-6-4-9(5-7-10)18-8-11-12(19)2-1-3-13(11)20/h4-8,19H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNOSOSTUWMYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)
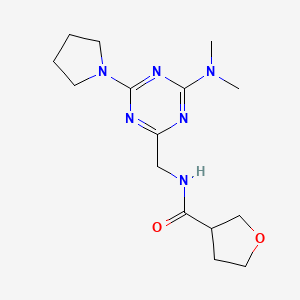
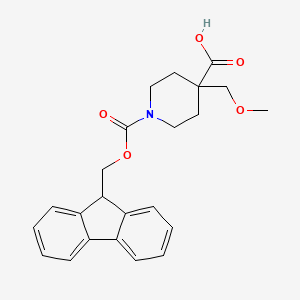
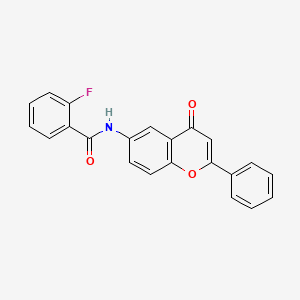
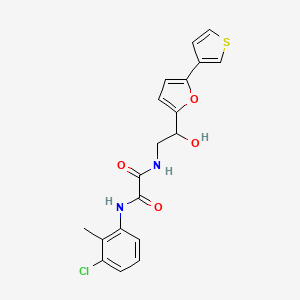
![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)
![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)
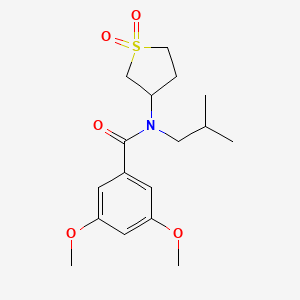
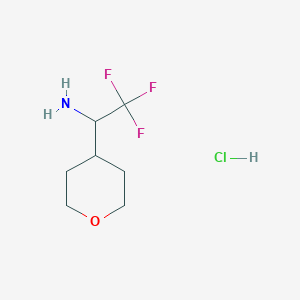

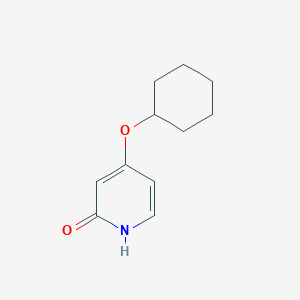
![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)